molecular formula C8H13ClN4O B2879618 6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride CAS No. 2137578-59-5

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride

Cat. No. B2879618
CAS RN: 2137578-59-5
M. Wt: 216.67
InChI Key: YJZFFKVGYKVCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many natural and synthetic organic compounds such as nucleotides of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidin-4-one ring with a 3-aminopyrrolidin-1-yl group attached at the 6-position. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated 3-aminopyrrolidin-1-yl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be largely determined by the pyrimidin-4-one and 3-aminopyrrolidin-1-yl functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Cancer Therapy Targeting FGFR

Fibroblast Growth Factor Receptors (FGFRs): are crucial in various types of tumors. Targeting FGFRs is a promising strategy for cancer therapy. Compounds like starbld0014508 can inhibit FGFR1, FGFR2, and FGFR3, which are involved in tumor progression and development. Such inhibitors can prevent cancer cell proliferation, migration, and invasion, and induce apoptosis .

Lead Compound Optimization

Starbld0014508 derivatives have shown potential as lead compounds in drug development. Their low molecular weight and potent FGFR inhibitory activity make them suitable for optimization in the design of cancer therapeutics .

Signal Transduction Pathway Studies

The compound can be used to study the FGF–FGFR axis signal transduction pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other processes. Understanding these pathways is vital for developing treatments for diseases where these pathways are dysregulated .

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a process regulated by the FGFR signaling pathway. Starbld0014508 can be used to study angiogenesis, which has implications in treating conditions like cancer, where angiogenesis plays a role in tumor growth and metastasis .

Development of FGFR Isoform-Specific Inhibitors

With four distinct FGFR isoforms, research into isoform-specific inhibitors is essential. Starbld0014508 and its derivatives can help in the development of drugs that target specific FGFR isoforms, reducing side effects and improving therapeutic efficacy .

Resistance to Cancer Therapy

The activation of FGFR-dependent signaling pathways can lead to resistance to cancer therapy. By studying compounds like starbld0014508, researchers can understand how to overcome resistance mechanisms and improve the effectiveness of existing cancer treatments .

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, biological activity, and potential applications .

Mechanism of Action

Target of Action

The primary targets of Starbld0014508 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Starbld0014508 interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Starbld0014508 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, Starbld0014508 can potentially prevent or slow down the progression of these cancers .

Result of Action

In vitro, Starbld0014508 has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These results suggest that Starbld0014508 could have potential therapeutic effects in cancer treatment.

properties

IUPAC Name

4-(3-aminopyrrolidin-1-yl)-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c9-6-1-2-12(4-6)7-3-8(13)11-5-10-7;/h3,5-6H,1-2,4,9H2,(H,10,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZFFKVGYKVCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride

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